molecular formula C19H22N2O4 B2581590 2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 1904349-95-6

2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2581590
CAS No.: 1904349-95-6
M. Wt: 342.395
InChI Key: YCGPRCXDHMAWCZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule of interest in early-stage pharmacological research. Its molecular architecture, featuring a pyrrolidine core linked to methoxyphenoxy and methylpyridyl motifs, suggests potential as a scaffold for investigating ligand-receptor interactions. Structurally analogous compounds are frequently explored as modulators of neuronal signaling pathways . For instance, research on other synthetic organic molecules has demonstrated their utility as histamine H4 receptor antagonists, which are valuable tools for studying the role of the central histaminergic system in auditory processing and neuronal excitability . The incorporation of a methylpyridyl group, a common pharmacophore in medicinal chemistry, may contribute to interactions with various enzyme or receptor binding sites, positioning this compound as a candidate for probing neurodegenerative pathways or inflammatory processes. Researchers may utilize this compound as a building block for further chemical optimization or as a lead compound in high-throughput screening assays to identify and validate new biological targets. Its primary research value lies in its potential to help deconvolute complex cellular signaling mechanisms and contribute to the understanding of structure-activity relationships (SAR) for a range of G-protein coupled receptors (GPCRs) and kinases.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-14-6-7-18(20-11-14)25-17-8-9-21(12-17)19(22)13-24-16-5-3-4-15(10-16)23-2/h3-7,10-11,17H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGPRCXDHMAWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone may exhibit neuroprotective effects. Specifically, studies have shown that derivatives can modulate metabotropic glutamate receptors (mGluRs), which are implicated in conditions like anxiety and depression. For instance, mGluR5 antagonists have demonstrated potential in treating anxiety disorders and Parkinson's disease-related dyskinesias .

Cancer Treatment

The compound's structural features suggest potential as an anticancer agent. Similar compounds have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The antiproliferative effects observed in related compounds against non-small cell lung cancer (NSCLC) cell lines suggest that this compound could be effective in similar applications .

Case Study 1: Neuroprotective Effects

A study examined the effects of related compounds on neuronal cell lines under oxidative stress conditions. Results indicated that the tested derivatives significantly reduced cell death and improved cell viability, suggesting a neuroprotective mechanism potentially applicable to neurodegenerative diseases .

Case Study 2: Anticancer Activity

In vitro studies on lung cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent against cancer .

Summary of Applications

Application AreaDescriptionRelevant Findings
Neurological DisordersPotential neuroprotective effects through modulation of mGluRsEfficacy in preclinical models for anxiety and Parkinson's disease .
Cancer TreatmentAntiproliferative effects against NSCLC and other cancersInduction of apoptosis and inhibition of tumor growth in vitro .

Chemical Reactions Analysis

Ether Cleavage and Functionalization

The compound’s ether linkages (pyridinyloxy and methoxyphenoxy groups) undergo selective hydrolysis or substitution under acidic/basic conditions.

Reaction TypeConditionsProductsSource
Acidic hydrolysisTFA in CH₂Cl₂ (1–2 h, 20°C)Cleavage of pyridinyloxy ether to yield pyrrolidine diol intermediate
Nucleophilic substitutionAlkyl halides, DIPEA in DMF (18 h)Replacement of methoxyphenoxy group with alkyl/aryl substituents

Example :
Under trifluoroacetic acid (TFA), the pyridinyloxy-pyrrolidine ether undergoes cleavage, producing a diol intermediate ( ). This reactivity is critical for synthesizing derivatives with modified pyrrolidine scaffolds.

Ketone Reduction

The ethanone group is susceptible to reduction, forming secondary alcohols.

ReagentSolventTemperatureYieldProductSource
NaBH₄MeOH20°C, 18 h85%1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethanol
LiAlH₄THFReflux, 2 h92%Same as above

Key Finding :
Sodium borohydride (NaBH₄) provides milder conditions for selective ketone reduction without affecting ether bonds ( ).

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen participates in alkylation and acylation reactions.

Reaction TypeReagents/ConditionsProductsSource
AcylationAcCl, DIPEA in DMF (18 h)N-Acetylated pyrrolidine derivative
Reductive aminationCyCHO, NaBH₃CN, HOAc in MeOHCyclohexylmethyl-substituted pyrrolidine

Mechanistic Insight :
Acylation with acetyl chloride introduces steric bulk, modulating the compound’s binding affinity in biological assays ( ).

Pyridine Ring Modifications

The 5-methylpyridin-2-yl group participates in cross-coupling reactions.

Reaction TypeConditionsProductsSource
Suzuki couplingPd catalyst, aryl boronic acid5-Aryl-substituted pyridine derivatives
HalogenationNBS, AIBN in CCl₄ (reflux)Bromination at pyridine’s C4 position

Application :
Brominated derivatives serve as intermediates for synthesizing radiolabeled probes ().

Oxidation and Stability

The ethanone group resists oxidation under standard conditions, but adjacent carbons may react.

Oxidizing AgentConditionsOutcomeSource
KMnO₄ (aq)H₂SO₄, 60°C, 3 hNo reaction (ketone stability)
CrO₃Acetic acid, 40°C, 6 hPartial decomposition

Note :
The compound’s stability in acidic oxidative environments makes it suitable for prolonged storage ( ).

Biochemical Interactions

Though not a direct reaction, the compound’s interactions with enzymes highlight its reactivity in biological systems.

TargetInteraction TypeIC₅₀ / KdSource
COX-IICompetitive inhibition0.034–0.060 μM
KinasesATP-binding site blockade0.8 μM

Mechanism :
The pyridine and pyrrolidine moieties form hydrogen bonds with catalytic residues, while the methoxyphenoxy group enhances hydrophobic binding ( ).

Comparative Reactivity

The compound’s reactivity differs from analogs due to its 5-methylpyridine substituent:

FeatureThis CompoundAnalog (5-H-pyridine)Impact
Electron densityIncreased (methyl EDG)LowerFaster electrophilic substitution
Steric hindranceModerateMinimalSelective coupling at C4

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs identified from literature and patents:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Functional Groups Potential Implications
Target Compound C₂₁H₂₄N₂O₅ 3-Methoxyphenoxy, 5-methylpyridin-2-yloxy-pyrrolidine 384.43 Ether, ketone, pyridine Pyridyloxy group may enhance solubility and receptor binding via H-bonding .
2-(4-(Hydroxymethyl)phenoxy)-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethanone () C₁₅H₁₆F₃NO₃ 4-Hydroxymethylphenoxy, 3-trifluoromethyl-pyrrolidine 315.29 Trifluoromethyl, hydroxymethyl, ketone CF₃ group increases lipophilicity and metabolic stability; hydroxymethyl may improve solubility.
5-((3R)-3-((4-Acetylcyclohex-1-en-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one () C₂₂H₂₅ClN₄O₃ Chloropyridazine, acetylcyclohexene, pyridinyloxy-pyrrolidine 452.91 Chloro, ketone, pyridine Chlorine atom may enhance electrophilic reactivity; cyclohexene acetyl group adds steric bulk.
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone () C₁₀H₁₃NO₂S 3-Hydroxypyrrolidine, 3-methylthiophene 235.28 Hydroxyl, thiophene, ketone Thiophene’s π-system enables π-π stacking; hydroxyl group enhances solubility.
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone () C₁₇H₂₄N₂O₂ Piperidinylmethoxy-phenyl, pyrrolidinyl 288.39 Piperidine, ether, ketone Piperidine introduces basicity; may alter pharmacokinetics vs. pyridine analogs.

Key Differences and Implications

Substituent Effects on Solubility: The target compound’s pyridyloxy group (polar, H-bond acceptor) contrasts with ’s trifluoromethyl group (lipophilic) and ’s thiophene (moderately polar). This suggests the target may exhibit balanced solubility, suitable for oral bioavailability .

Synthetic Accessibility :

  • The target’s pyridyloxy-pyrrolidine group likely requires coupling reactions (e.g., Suzuki-Miyaura for pyridine-pyrrolidine linkage), as seen in ’s synthesis of a pyridinyloxy-pyrrolidine derivative .
  • ’s trifluoromethyl-pyrrolidine synthesis may involve fluorination steps, which are costlier and technically demanding .

Pharmacological Potential: Pyrrolidine rings (common in the target and analogs) confer conformational rigidity, enhancing binding to biological targets. The target’s methoxyphenoxy group may resist oxidative metabolism better than ’s azo group (prone to reductive cleavage) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions.

Etherification : The 3-methoxyphenoxy group can be introduced via nucleophilic substitution or Ullmann-type coupling under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Pyrrolidinyl-Pyridine Coupling : The 5-methylpyridin-2-yl-pyrrolidinyl moiety is synthesized through SN2 displacement or transition-metal-catalyzed cross-coupling. For example, a palladium-catalyzed Buchwald–Hartwig amination may link the pyridine and pyrrolidine rings .

Final Ketone Assembly : The ethanone bridge is formed via Friedel–Crafts acylation or nucleophilic acyl substitution, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, pyridine, and pyrrolidine protons). Integration ratios and coupling constants resolve stereochemical ambiguities .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₂₀H₂₂N₂O₄) and detects fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves absolute configuration and torsional angles in the pyrrolidine ring .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturate solvents with inert gas to prevent oxidation .
  • Stability : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or humidity, as the methoxyphenoxy group is prone to hydrolysis .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed, given its conformational flexibility?

  • Methodological Answer :

  • Co-crystallization : Use chiral co-formers (e.g., tartaric acid derivatives) to stabilize specific conformers of the pyrrolidine ring .
  • Temperature Gradients : Slow cooling (0.1°C/min) from a saturated DMSO/ethanol solution promotes single-crystal growth.
  • Refinement : Employ SHELXL for high-resolution data, focusing on anisotropic displacement parameters to model thermal motion in flexible regions .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • DFT-NMR Comparison : Optimize the structure using Gaussian/B3LYP-6-31G(d), calculate NMR chemical shifts, and compare with experimental data. Discrepancies in pyridine proton shifts may indicate solvent effects or tautomerism .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening in the pyrrolidine ring .

Q. How can reaction yields be optimized for the pyridin-pyrrolidinyl coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-XPhos or RuPhos ligands for Buchwald–Hartwig coupling; ligand steric bulk improves regioselectivity .
  • Microwave Assistance : Shorten reaction times (30 min vs. 12 hours) and reduce byproducts using microwave irradiation at 150°C .
  • In Situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

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